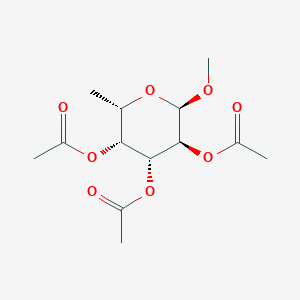![molecular formula C13H8ClNO B3254760 6-Chloro-3-phenylbenzo[c]isoxazole CAS No. 24400-58-6](/img/structure/B3254760.png)
6-Chloro-3-phenylbenzo[c]isoxazole
Descripción general
Descripción
6-Chloro-3-phenylbenzo[c]isoxazole is a heterocyclic compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol . This compound is part of the isoxazole family, which is known for its significant presence in various pharmaceuticals and agrochemicals . The structure of this compound consists of a benzene ring fused to an isoxazole ring, with a chlorine atom at the 6th position and a phenyl group at the 3rd position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with phenylacetylene in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) under reflux conditions . The reaction proceeds through a cycloaddition mechanism, forming the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . Additionally, the use of eco-friendly catalysts and solvents is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Amines, thiols, K2CO3, CuI, reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced isoxazole derivatives.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-phenylbenzo[c]isoxazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
- 5-Chloro-3-phenylbenzo[c]isoxazole
- 3-Phenylbenzo[c]isoxazole
- 6-Methyl-3-phenylbenzo[c]isoxazole
Comparison: 6-Chloro-3-phenylbenzo[c]isoxazole is unique due to the presence of a chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity . Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing effect of the chlorine atom .
Propiedades
IUPAC Name |
6-chloro-3-phenyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYACOPMRCCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B3254703.png)



![4-Nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B3254736.png)






![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)
